molecular formula C30H24N4O6 B15084204 [2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate CAS No. 765912-01-4

[2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

Cat. No.: B15084204
CAS No.: 765912-01-4
M. Wt: 536.5 g/mol
InChI Key: RENXLVHSKGGWDV-ZCTHSVRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate: is a complex organic compound with a molecular formula of C32H28N4O7 . This compound is notable for its intricate structure, which includes multiple functional groups such as methoxy, oxo, and hydrazono groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate involves multiple steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies .

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may be used in assays to investigate enzyme activity, protein binding, and other biochemical processes .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases .

Industry: In industrial applications, the compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate stands out due to its specific functional groups and structural complexity.

Properties

CAS No.

765912-01-4

Molecular Formula

C30H24N4O6

Molecular Weight

536.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C30H24N4O6/c1-39-26-18-20(16-17-25(26)40-30(38)21-10-4-2-5-11-21)19-31-34-29(37)28(36)33-24-15-9-8-14-23(24)27(35)32-22-12-6-3-7-13-22/h2-19H,1H3,(H,32,35)(H,33,36)(H,34,37)/b31-19+

InChI Key

RENXLVHSKGGWDV-ZCTHSVRISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.